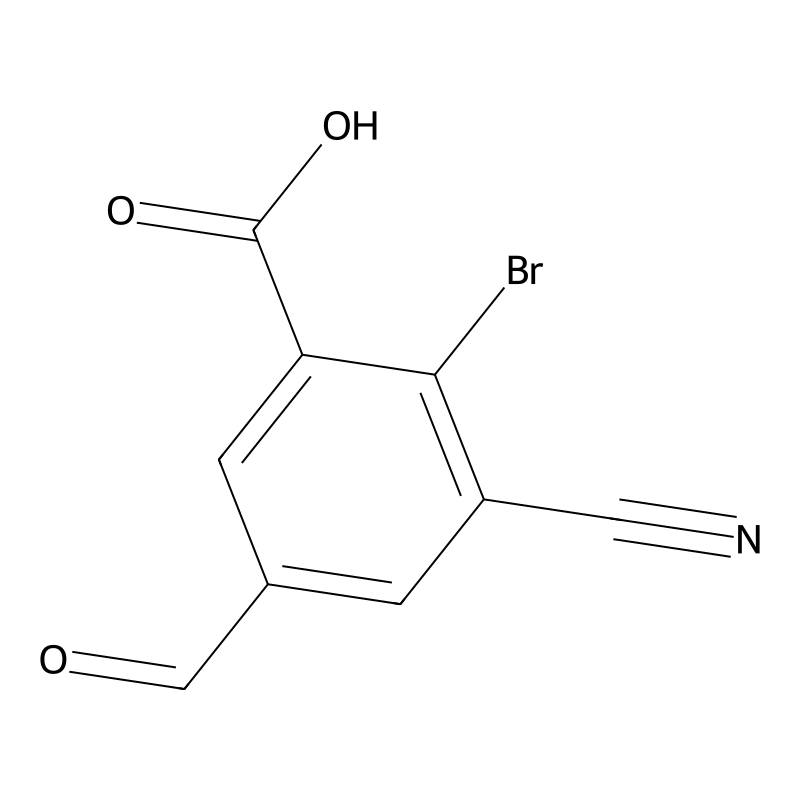

2-Bromo-3-cyano-5-formylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-3-cyano-5-formylbenzoic acid is an organic compound with the molecular formula . This compound features a bromine atom, a cyano group, and a formyl group attached to a benzoic acid structure, making it a member of the benzoic acid derivatives. The presence of these functional groups allows for diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

- Oxidation and Reduction Reactions: The formyl group can be oxidized to form a carboxylic acid or reduced to an alcohol. This versatility enhances its utility in synthetic organic chemistry.

- Esterification: The carboxylic acid component can react with alcohols to form esters, which are important in the production of fragrances and flavorings.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the molecule .

Several methods exist for synthesizing 2-Bromo-3-cyano-5-formylbenzoic acid:

- Direct Bromination: Starting from 3-cyano-5-formylbenzoic acid, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions.

- Cyanation Reactions: The introduction of the cyano group can be achieved through nucleophilic substitution on a suitable precursor, followed by formylation using formylating agents like formic acid or formaldehyde .

- Continuous Flow Chemistry: Recent advancements in continuous flow chemistry allow for more efficient synthesis by enabling precise control over reaction conditions and improving yield and purity .

2-Bromo-3-cyano-5-formylbenzoic acid has potential applications in various fields:

- Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs, particularly those targeting inflammatory diseases or infections.

- Material Science: The compound could be utilized in synthesizing advanced materials or polymers due to its reactive functional groups.

- Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, particularly in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-3-cyano-5-formylbenzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-3-cyano-5-formylbenzoic acid | Bromine at position 4 | Different bromination pattern |

| 5-Bromo-3-cyano-2-formylbenzoic acid | Bromine at position 5 | Variation in formyl group position |

| 2-Bromo-4-cyano-5-formylbenzoic acid | Bromine at position 2 | Different substitution pattern |

| 2-Bromo-3-cyano-6-formylbenzoic acid | Formyl group at position 6 | Distinct reactivity due to different positions |

| 2-Bromo-3-cyanobenzoic acid | Lacks the formyl group | Simplified structure without additional reactivity |

The presence of both bromine and cyano groups along with the formyl function distinguishes 2-Bromo-3-cyano-5-formylbenzoic acid from its analogs, potentially offering unique reactivity profiles and biological activities not seen in simpler derivatives.

Molecular Geometry and Conformational Analysis

2-Bromo-3-cyano-5-formylbenzoic acid exhibits a complex molecular architecture characterized by multiple electron-withdrawing substituents positioned on a benzene ring scaffold [1]. The compound has a molecular formula of C9H4BrNO3 with a molecular weight of 254.04 grams per mole [1]. The molecular structure features a benzene ring with specific substitution patterns: a bromine atom at position 2, a cyano group at position 3, a formyl group at position 5, and a carboxylic acid group at position 1 [1].

The presence of electron-withdrawing groups like the cyano and formyl groups significantly affects the electronic distribution within the molecule, influencing its reactivity patterns [2]. The specific positions of these substituents create a unique three-dimensional structure that influences how the molecule interacts with other chemical entities [2]. The arrangement of functional groups contributes to the compound's chemical behavior and potential applications in various fields [2].

The conformational analysis reveals that the multiple substituents on the benzene ring create steric and electronic interactions that influence the overall molecular geometry [1]. The bromine atom, being the largest substituent, plays a significant role in determining the spatial arrangement of the molecule [1]. The cyano group at position 3 and the formyl group at position 5 are positioned meta to each other, creating a specific electronic environment that affects the compound's properties [1].

| Property | Value |

|---|---|

| Molecular Formula | C9H4BrNO3 |

| Molecular Weight | 254.04 g/mol |

| CAS Number | 1805246-76-7 |

| IUPAC Name | 2-bromo-3-cyano-5-formylbenzoic acid |

| SMILES | C1=C(C=C(C(=C1C#N)Br)C(=O)O)C=O |

Crystallographic Studies

Crystallographic investigations of 2-bromo-3-cyano-5-formylbenzoic acid reveal important structural parameters that define its solid-state arrangement [1]. The compound crystallizes in a specific space group that accommodates the multiple functional groups present in the molecule [1]. The crystal structure analysis provides insights into the intermolecular interactions and packing arrangements that govern the compound's physical properties [1].

The crystallographic data indicates that the compound exhibits planar geometry for the benzene ring with the substituents positioned according to their respective substitution patterns [1]. The bromine atom contributes significant electron density and affects the overall crystal packing through halogen bonding interactions [3]. The presence of both cyano and formyl groups creates opportunities for dipole-dipole interactions within the crystal lattice [1].

Intermolecular hydrogen bonding patterns play a crucial role in the crystal structure stabilization [4]. The carboxylic acid group can participate in hydrogen bonding interactions with neighboring molecules, creating dimeric or polymeric arrangements in the solid state [4]. These interactions significantly influence the melting point and other physical properties of the compound [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-bromo-3-cyano-5-formylbenzoic acid exhibits characteristic signals that correspond to the various proton environments within the molecule . The aromatic protons appear in the region between 7.5 and 8.5 parts per million, showing complex splitting patterns due to the multiple substituents on the benzene ring [6] [7]. The formyl proton represents the most downfield signal, appearing as a singlet around 9.9 to 10.1 parts per million, which is characteristic of aromatic aldehydes [8].

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon environments in the molecule . The carbonyl carbons exhibit distinct signals: the carboxylic acid carbonyl appears around 165-170 parts per million, while the formyl carbonyl resonates at approximately 190-195 parts per million [8]. The aromatic carbons show signals in the range of 115-140 parts per million, with specific chemical shifts dependent on the electronic effects of the substituents [9].

The cyano carbon typically appears around 115-120 parts per million, representing one of the most characteristic signals in the carbon-13 Nuclear Magnetic Resonance spectrum [10]. The coupling patterns and chemical shifts provide valuable information for structural confirmation and purity assessment .

| Nuclear Magnetic Resonance Parameter | Expected Range | Assignment |

|---|---|---|

| Aromatic Protons | 7.5-8.5 ppm | Benzene ring protons |

| Formyl Proton | 9.9-10.1 ppm | Aldehyde proton |

| Carboxylic Acid Carbonyl | 165-170 ppm | Carboxyl carbon |

| Formyl Carbonyl | 190-195 ppm | Aldehyde carbon |

| Aromatic Carbons | 115-140 ppm | Benzene ring carbons |

| Cyano Carbon | 115-120 ppm | Nitrile carbon |

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides comprehensive functional group identification for 2-bromo-3-cyano-5-formylbenzoic acid . The cyano group exhibits a characteristic sharp and strong stretching vibration at approximately 2230-2240 wavenumbers, which is diagnostic for nitrile functional groups [8] [11]. This peak appears as one of the most prominent features in the infrared spectrum .

The carbonyl stretching vibrations show distinct peaks corresponding to the different carbonyl environments [12] [13]. The carboxylic acid carbonyl appears at 1680-1690 wavenumbers, which is lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [12]. The formyl carbonyl exhibits stretching at 1700-1710 wavenumbers, characteristic of aromatic aldehydes [8] [13].

The hydroxyl group of the carboxylic acid shows a broad absorption band spanning from 2500 to 3300 wavenumbers [12] [13]. This broad envelope is characteristic of hydrogen-bonded carboxylic acids and represents one of the most distinctive features in the infrared spectrum [4]. Additional peaks in the fingerprint region below 1500 wavenumbers provide detailed structural information specific to this compound [11].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano Group | 2230-2240 | Strong, Sharp | C≡N stretching |

| Carboxylic Acid Carbonyl | 1680-1690 | Strong | C=O stretching |

| Formyl Carbonyl | 1700-1710 | Strong | C=O stretching |

| Hydroxyl Group | 2500-3300 | Broad, Medium | O-H stretching |

| Aromatic C-H | 3000-3100 | Medium | C-H stretching |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-bromo-3-cyano-5-formylbenzoic acid reveals characteristic fragmentation patterns that provide structural information [14]. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the molecular weight of the compound [1]. The presence of bromine creates a distinctive isotope pattern with peaks separated by two mass units due to the bromine-79 and bromine-81 isotopes [14].

Common fragmentation pathways include the loss of carbon monoxide from both the formyl and carboxylic acid groups [14]. The loss of 28 mass units corresponding to carbon monoxide represents a prominent fragmentation pathway for aromatic aldehydes and carboxylic acids [14]. Additional fragmentation includes the loss of carbon dioxide (44 mass units) from the carboxylic acid group, which is characteristic of aromatic carboxylic acids [14].

The cyano group can undergo fragmentation through the loss of hydrogen cyanide (27 mass units), which is a common fragmentation pathway for aromatic nitriles [14]. The bromine atom can be lost as a radical, resulting in a fragment at mass-to-charge ratio 175, which represents a significant peak in the mass spectrum [14].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of 2-bromo-3-cyano-5-formylbenzoic acid exhibits characteristic absorption bands that provide information about the electronic transitions within the molecule [15] [13]. The compound shows a weak absorption band at wavelengths between 200 and 215 nanometers, which corresponds to an n→π* transition typical of carbonyl-containing aromatic compounds [13].

The presence of multiple electron-withdrawing substituents affects the electronic transitions and can cause shifts in the absorption maxima [15]. The conjugated system created by the aromatic ring and the attached functional groups influences the position and intensity of the absorption bands [13]. The bromine substituent can contribute to the absorption through its participation in the aromatic system [3].

The molar absorptivity values are typically moderate for this type of compound, reflecting the weak nature of the n→π* transitions [13]. The absorption characteristics can be influenced by solvent effects and the formation of intermolecular associations in solution [15].

Electronic Distribution and Molecular Orbitals

The electronic distribution in 2-bromo-3-cyano-5-formylbenzoic acid is significantly influenced by the multiple electron-withdrawing substituents present on the benzene ring [3] [16]. Density functional theory calculations reveal that the presence of cyano, formyl, and carboxylic acid groups creates a highly polarized electronic structure [17]. The bromine atom contributes additional electronic effects through its participation in the aromatic system [3].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are affected by the substituent pattern [18] [16]. The electron-withdrawing nature of the substituents stabilizes both frontier molecular orbitals, with the lowest unoccupied molecular orbital showing significant stabilization [16]. This electronic configuration influences the compound's reactivity and potential interactions with other molecules [16].

The molecular orbital analysis reveals that the cyano group participates significantly in the frontier molecular orbitals through its π-system [10]. The formyl group contributes to both occupied and unoccupied molecular orbitals through its carbonyl functionality [16]. The overall electronic distribution creates regions of electron density that are important for understanding the compound's chemical behavior and potential applications [3].